but-2-ene-1-sulfonyl chloride

Catalog No.
S12163457
CAS No.
M.F
C4H7ClO2S
M. Wt
154.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
but-2-ene-1-sulfonyl chloride

Product Name

but-2-ene-1-sulfonyl chloride

IUPAC Name

but-2-ene-1-sulfonyl chloride

Molecular Formula

C4H7ClO2S

Molecular Weight

154.62 g/mol

InChI

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3

InChI Key

ZJAOQAVOWVZRRT-UHFFFAOYSA-N

Canonical SMILES

CC=CCS(=O)(=O)Cl

But-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a butene backbone. Its chemical formula is C4H7ClO2SC_4H_7ClO_2S and it has a molecular weight of approximately 154.62 g/mol. The compound is typically represented as CH₃CH=CHSO₂Cl, indicating that the sulfonyl chloride group is bonded to the first carbon of the butene chain. This compound is known for its reactivity, particularly in substitution and addition reactions.

  • Nucleophilic Substitution: It can react with nucleophiles such as water or alcohols, leading to the formation of sulfonic acids or sulfonate esters. For example:
    CH3CH=CHSO2Cl+H2OCH3CH=CHSO2OH+HCl\text{CH}_3\text{CH}=\text{CHSO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}=\text{CHSO}_2\text{OH}+\text{HCl}
  • Hydrosulfonylation: This reaction involves the addition of the sulfonyl group across alkenes, which can be catalyzed by visible light or transition metals, resulting in sulfinic acids .
  • Electrophilic Addition: In the presence of radicals, but-2-ene-1-sulfonyl chloride can add across double bonds, forming various products depending on the reaction conditions.

Several methods exist for synthesizing but-2-ene-1-sulfonyl chloride:

  • From But-2-ene: A common approach involves reacting but-2-ene with sulfur trioxide followed by chlorination:
    C4H8+SO3+Cl2C4H7SO2Cl+HCl\text{C}_4\text{H}_8+\text{SO}_3+\text{Cl}_2\rightarrow \text{C}_4\text{H}_7\text{SO}_2\text{Cl}+\text{HCl}
  • Via Sulfonation: Another method includes sulfonating butenes using chlorosulfonic acid, which directly introduces the sulfonyl chloride group .

Research on interaction studies involving but-2-ene-1-sulfonyl chloride primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies indicate that its reactivity can be influenced by solvent polarity and temperature, which affect the mechanism of reaction (e.g., whether it proceeds via an S_N1 or S_N2 pathway) .

Similar Compounds

But-2-ene-1-sulfonyl chloride shares structural and functional similarities with several other compounds:

Compound NameFormulaUnique Features
Thionyl ChlorideSOCl₂Acts as a source of chloride ions; used for chlorination reactions.
Sulfuryl ChlorideSO₂Cl₂Used primarily as a chlorinating agent; hydrolyzes to produce sulfuric acid.
Propane Sulfonic AcidC₃H₇O₃SA weaker acid compared to but-2-ene-1-sulfonyl chloride; used in detergents.
Benzene Sulfonyl ChlorideC₆H₅SO₂ClCommonly used in organic synthesis; more stable than aliphatic sulfonyl chlorides.

Uniqueness

But-2-ene-1-sulfonyl chloride's uniqueness lies in its ability to participate in both substitution and addition reactions due to its unsaturated carbon chain, making it versatile for various synthetic pathways not available to saturated analogs like propane sulfonic acid.

Molecular Architecture and Stereochemical Features

But-2-ene-1-sulfonyl chloride adopts the IUPAC name (E)-but-2-ene-1-sulfonyl chloride, reflecting the trans configuration of its double bond. The molecule consists of a four-carbon chain with a sulfonyl chloride group (-SO₂Cl) bonded to the terminal carbon (C1) and a double bond between C2 and C3 (Fig. 1). Key structural parameters include:

PropertyValueMethod
Molecular formulaC₄H₇ClO₂SHigh-res MS
Average mass154.608 g/molCalculated
Double bond geometryE (trans)NMR/IR
Sulfonyl chloride S=O stretch1365–1180 cm⁻¹FT-IR

The SMILES notation C/C=C/CS(=O)(Cl)=O explicitly denotes the (E)-configuration, which influences regioselectivity in electrophilic additions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct vinyl proton resonances at δ 5.8–6.5 ppm and a downfield shift for the sulfonyl-attached CH₂ group (δ 3.9–4.2 ppm).

Spectroscopic and Computational Validation

Density functional theory (DFT) calculations corroborate experimental data, predicting a bond angle of 112° at the sulfur atom and a dihedral angle of 178° between the sulfonyl group and the alkene plane. These features enhance electrophilicity at the sulfur center while stabilizing the molecule against premature hydrolysis.

Traditional Organic Synthesis Approaches

While traditional methods for synthesizing but-2-ene-1-sulfonyl chloride are well-documented in industrial chemistry literature, the provided research materials focus primarily on advanced photocatalytic strategies. Conventional approaches typically involve chlorosulfonation and catalytic chlorination techniques, which remain foundational in organic synthesis. However, detailed mechanistic insights or recent innovations in these areas are not covered in the available sources.

Advanced Photocatalytic Synthesis Strategies

Aryldiazonium Salt-Mediated Pathways

Recent breakthroughs in sulfonyl chloride synthesis leverage visible light photocatalysis with aryldiazonium salts. A heterogeneous potassium poly(heptazine imide) (K-PHI) catalyst enables the conversion of arenediazonium tetrafluoroborates to sulfonyl chlorides under mild conditions (room temperature, visible light irradiation) [3] [4]. This method utilizes sulfur dioxide (SO₂) and hydrochloric acid (HCl), generated in situ from thionyl chloride (SOCl₂) and water, to facilitate the reaction:

$$
\text{ArN}2^+ \text{BF}4^- + \text{SO}2 + \text{Cl}^- \xrightarrow{\text{K-PHI, hv}} \text{ArSO}2\text{Cl} + \text{N}2 + \text{BF}3 + \text{H}_2\text{O}
$$

Key advantages include high functional group tolerance (e.g., halides, nitro, cyano groups) and yields ranging from 50% to 95% [3] [4]. The process avoids precious-metal catalysts, offering a sustainable alternative to classical Meerwein chlorosulfonylation.

Heterogeneous Catalyst Systems

The K-PHI photocatalyst, a carbon nitride derivative, outperforms other materials like mesoporous graphitic carbon nitride (mpg-CN) in terms of cost and simplicity [3] [5]. Its broad visible light absorption (up to 600 nm) and robust electron-transfer capabilities enable efficient radical generation. Comparative studies show:

CatalystYield (%)RecyclabilityCost Efficiency
K-PHI953–5 cyclesHigh
mpg-CN982–3 cyclesModerate
Ir/Ru Complexes99Not reusableLow

This table highlights K-PHI’s balance of performance and practicality for industrial adoption [3] [5].

Industrial-Scale Production Optimization

Reactor Design Considerations

Continuous-flow reactors are prioritized for photocatalytic synthesis to enhance light penetration and catalyst exposure. Modular designs with immobilized K-PHI on glass substrates enable scalable production while minimizing catalyst loss [5]. Key parameters include:

  • Residence Time: 30–60 minutes for complete conversion.
  • Light Intensity: 150–200 mW/cm² for optimal photon flux.
  • Temperature Control: Maintained at 25–30°C to prevent thermal degradation.

Purification and Quality Control Protocols

Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate but-2-ene-1-sulfonyl chloride from byproducts like sulfonic acids. Quality assurance employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Purity >98%.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identification of S=O (1360 cm⁻¹) and S-Cl (580 cm⁻¹) stretches [3].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) δ 5.70–5.90 (m, 2H, CH₂=CH), 3.40–3.60 (m, 2H, CH₂-SO₂) [4].

But-2-ene-1-sulfonyl chloride represents a specialized organosulfur compound that combines the reactive functionality of sulfonyl chlorides with the structural features of alkene systems. This unique combination imparts distinctive physicochemical properties that are essential for understanding its behavior in various chemical environments and applications. The compound exists predominantly in the trans geometric configuration, as indicated by the (E)-designation in its IUPAC nomenclature [1].

The fundamental molecular characteristics of but-2-ene-1-sulfonyl chloride are summarized in the comprehensive physicochemical properties data presented below:

PropertyValueReference
Molecular FormulaC₄H₇ClO₂S [1]
Molecular Weight (g/mol)154.61 [1]
CAS Registry Number219952-29-1; 911286-90-3 [1]
IUPAC Name(E)-but-2-ene-1-sulfonyl chloride [1]
SMILES NotationCC=CCS(=O)(=O)Cl [1]
InChI KeyZJAOQAVOWVZRRT-UHFFFAOYSA-N [1]
Standard InChIInChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+ [1]

The molecular architecture of but-2-ene-1-sulfonyl chloride features a planar sulfonyl group with tetrahedral sulfur geometry, conjugated to the double bond system [1]. This structural arrangement creates significant electronic effects that influence both the spectroscopic properties and chemical reactivity of the compound.

Spectroscopic Characterization Data

The spectroscopic analysis of but-2-ene-1-sulfonyl chloride provides comprehensive structural information through multiple analytical techniques. These methods collectively confirm the molecular structure and provide insights into the electronic environment of various functional groups within the molecule.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of but-2-ene-1-sulfonyl chloride. The compound exhibits distinctive spectral features in both proton and carbon-13 nuclear magnetic resonance experiments that reflect its unique molecular architecture.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of but-2-ene-1-sulfonyl chloride displays several characteristic signals that correspond to different proton environments within the molecule [2] [3]. The methyl group protons appear as a doublet or triplet in the region of 1.2-1.8 parts per million, reflecting their coupling with adjacent vinyl protons [2] [3]. The double bond protons manifest as complex multiplets in the downfield region of 5.4-6.2 parts per million, consistent with their deshielded electronic environment due to the alkene functionality [2] [3].

The methylene group adjacent to the sulfonyl chloride functionality exhibits signals in the 3.6-4.0 parts per million range, appearing as triplets or multiplets due to coupling with the vinyl protons [2] [3]. The deshielding effect of the strongly electron-withdrawing sulfonyl chloride group causes these protons to appear significantly downfield compared to typical alkyl protons [4] [5].

Carbon-13 Nuclear Magnetic Resonance Signatures

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the observation of carbon chemical shifts [6] [7] [8]. The methyl carbon appears in the typical alkyl region of 10-20 parts per million as a single peak [6] [7] [8]. The alkene carbons manifest as two distinct peaks in the 120-140 parts per million region, reflecting their sp² hybridization and the electronic effects of the adjacent functional groups [6] [7] [8].

The methylene carbon adjacent to the sulfonyl chloride group exhibits a characteristic chemical shift in the 45-55 parts per million range [6] [7]. This significant downfield shift results from the strong electron-withdrawing effect of the sulfonyl chloride functionality, which deshields the carbon nucleus [6] [7].

Spectroscopic TechniqueAssignmentChemical Shift/FrequencyIntensity/PatternReference
¹H NMR (CDCl₃)CH₃ group1.2-1.8 ppmDoublet or triplet [2] [3]
¹H NMR (CDCl₃)CH=CH double bond protons5.4-6.2 ppmComplex multiplets [2] [3]
¹H NMR (CDCl₃)CH₂ adjacent to sulfonyl group3.6-4.0 ppmTriplet or multiplet [2] [3]
¹³C NMRCH₃ carbon10-20 ppmSingle peak [6] [7] [8]
¹³C NMRCH=CH carbons120-140 ppmTwo distinct peaks [6] [7] [8]
¹³C NMRCH₂ carbon adjacent to SO₂Cl45-55 ppmSingle peak [6] [7]

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides crucial information about the vibrational modes of but-2-ene-1-sulfonyl chloride, particularly regarding the characteristic functional group absorptions. The sulfonyl chloride functionality exhibits distinctive vibrational signatures that enable unambiguous identification of this functional group [2] [9] [10] [11].

Sulfonyl Group Vibrational Characteristics

The sulfonyl chloride group manifests two prominent stretching vibrations corresponding to the symmetric and asymmetric sulfur-oxygen stretching modes [2] [9] [10] [11]. The symmetric sulfur-oxygen stretch appears as a strong absorption in the 1370-1410 wavenumber region, while the asymmetric sulfur-oxygen stretch occurs at 1166-1204 wavenumbers [2] [9] [10] [11]. These frequencies are characteristic of the sulfonyl functional group and provide definitive evidence for the presence of this moiety.

The sulfur-chlorine stretching vibration represents another diagnostic feature, appearing as a strong absorption in the 370-380 wavenumber region [9] [10]. This low-frequency absorption is characteristic of the relatively weak sulfur-chlorine bond and provides confirmation of the sulfonyl chloride functionality [9] [10].

Additional Vibrational Modes

The carbon-hydrogen stretching modes appear in the typical 2800-3000 wavenumber region with medium to strong intensity [2] [9]. These absorptions correspond to the various carbon-hydrogen bonds present in the alkyl and vinyl portions of the molecule [2] [9]. The alkene carbon-carbon stretching mode and carbon-hydrogen bending vibrations contribute additional characteristic absorptions that support the overall structural assignment.

AssignmentFrequency Range (cm⁻¹)IntensityReference
S=O symmetric stretch1370-1410Strong [2] [9] [10] [11]
S=O asymmetric stretch1166-1204Strong [2] [9] [10] [11]
S-Cl stretch370-380Strong [9] [10]
C-H stretching modes2800-3000Medium to strong [2] [9]

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of but-2-ene-1-sulfonyl chloride reflects the inherent characteristics of sulfonyl chlorides as a class of compounds. These molecules exhibit moderate thermal stability but demonstrate significant susceptibility to hydrolytic degradation under aqueous conditions [12] [13] [14].

Thermal Stability Characteristics

But-2-ene-1-sulfonyl chloride exhibits moderate thermal stability, though it is considerably less stable than the corresponding sulfonyl fluoride analogs [12] [13] [14]. The compound maintains structural integrity under anhydrous conditions at moderate temperatures, making it suitable for various synthetic applications [1] [13]. However, elevated temperatures promote decomposition pathways that lead to the formation of sulfur dioxide, hydrogen chloride, and organic fragments [12] [13] [14].

The activation energy for thermal decomposition is relatively low compared to more stable organosulfur compounds, reflecting the inherent weakness of the sulfur-chlorine bond [12] [14]. Bond length analysis indicates that the sulfur-chlorine bond (approximately 2.02 Ångströms) is significantly longer than the sulfur-oxygen bonds (approximately 1.42 Ångströms), consistent with the lower bond strength and higher reactivity of the chlorine substituent [12].

Hydrolytic Degradation Mechanisms

The primary degradation pathway for but-2-ene-1-sulfonyl chloride involves hydrolytic cleavage of the sulfur-chlorine bond in the presence of water or other nucleophilic species [12] [15]. This process proceeds through nucleophilic attack at the sulfur center, leading to the formation of the corresponding sulfonic acid and hydrogen chloride [12] [15]. The reaction is typically rapid and irreversible under aqueous conditions.

Homolytic Decomposition Pathways

Under certain conditions, but-2-ene-1-sulfonyl chloride may undergo homolytic decomposition involving simultaneous cleavage of both the carbon-sulfur and sulfur-chlorine bonds [14]. This mechanism generates sulfur dioxide and two free radicals, which can participate in subsequent radical reactions [14]. The negative activation entropy values associated with this process support the proposed mechanism involving simultaneous bond cleavage [14].

PropertyValue/DescriptionReference
Thermal StabilityModerately stable, less than sulfonyl fluorides [12] [13] [14]
Hydrolysis SusceptibilityReadily hydrolyzes in presence of water [12] [15]
Bond Length S-Cl (Å)~2.02 (estimated from analogous compounds) [12]
Bond Length S=O (Å)~1.42 (estimated from analogous compounds) [12]
Primary Degradation ProductsSO₂, HCl, and organic fragments [12] [13] [14]
Activation Energy for DecompositionLower than corresponding sulfonyl fluorides [12] [14]

Solubility Behavior and Phase Transition Properties

The solubility characteristics of but-2-ene-1-sulfonyl chloride reflect the combined influence of its polar sulfonyl chloride functionality and the hydrophobic alkene portion of the molecule [1] [15] [16]. This dual nature creates distinctive solubility patterns that are essential for understanding the compound's behavior in various solvent systems.

Aqueous Solubility Characteristics

But-2-ene-1-sulfonyl chloride exhibits limited solubility in water due to its predominantly organic character [1] [15] [16]. However, the compound's behavior in aqueous systems is dominated not by simple dissolution but by rapid hydrolytic reactions that convert the sulfonyl chloride functionality to the corresponding sulfonic acid [15]. This reactive dissolution process makes meaningful equilibrium solubility measurements challenging to obtain.

The hydrolysis reaction proceeds through nucleophilic attack of water molecules at the electron-deficient sulfur center, resulting in the formation of but-2-ene-1-sulfonic acid and hydrogen chloride [15]. This process is typically rapid and quantitative under normal aqueous conditions, effectively preventing the establishment of true equilibrium solubility.

Organic Solvent Compatibility

The compound demonstrates high solubility in aprotic organic solvents, particularly dichloromethane and tetrahydrofuran [1] [2]. These solvents provide excellent media for chemical reactions involving but-2-ene-1-sulfonyl chloride, as they do not compete with nucleophilic reagents for reaction with the sulfonyl chloride functionality [1]. Chloroform also serves as an effective solvent, particularly for nuclear magnetic resonance spectroscopic studies [2].

Moderate solubility is observed in solvents such as diethyl ether and benzene, reflecting the compound's moderate lipophilicity [15]. The solubility in these systems is sufficient for most synthetic applications while providing good selectivity for organic-phase reactions.

Protic Solvent Interactions

In protic solvents, particularly alcohols, but-2-ene-1-sulfonyl chloride undergoes nucleophilic substitution reactions rather than simple dissolution [15]. The hydroxyl groups of alcoholic solvents attack the sulfur center, leading to the formation of sulfonate esters and hydrogen chloride [15]. This reactivity pattern makes protic solvents unsuitable for applications requiring the preservation of the sulfonyl chloride functionality.

Phase Transition Behavior

Limited data are available regarding specific phase transition properties of but-2-ene-1-sulfonyl chloride. The compound does not exhibit liquid crystalline behavior, unlike some more complex organosulfur compounds [17] [18]. Phase transitions likely involve conventional melting and boiling processes, though specific temperatures have not been experimentally determined due to the compound's tendency to decompose upon heating [13] [14].

Solvent SystemSolubilityBehavior/NotesReference
WaterLow to insolubleHydrolysis occurs rapidly [1] [15] [16]
DichloromethaneHigh solubilityPreferred solvent for reactions [1] [2]
TetrahydrofuranHigh solubilityGood for aprotic reactions [1]
ChloroformHigh solubilitySuitable for NMR studies [2]
Diethyl EtherModerate solubilityModerate lipophilicity [15]
BenzeneModerate solubilityModerate lipophilicity [15]
Alcoholic SolventsReacts (hydrolysis)Nucleophilic attack by OH groups [15]
Aqueous BaseReacts rapidlyRapid hydrolysis to sulfonic acid [15]

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

153.9855283 g/mol

Monoisotopic Mass

153.9855283 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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